molecular formula C16H24O2 B14496629 2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol CAS No. 64298-04-0

2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol

Cat. No.: B14496629
CAS No.: 64298-04-0
M. Wt: 248.36 g/mol
InChI Key: IOGJHBAMFAYSIS-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a heptenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-methylphenol with a suitable alkyl halide under basic conditions, followed by a series of reactions to introduce the heptenol chain. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its anti-inflammatory effects could involve the inhibition of pro-inflammatory enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the heptenol chain.

    4-Methyl-2-methoxyphenol: Similar structure but different positioning of functional groups.

    3-Methoxy-4-hydroxytoluene: Contains a hydroxyl group instead of a heptenol chain.

Properties

CAS No.

64298-04-0

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol

InChI

InChI=1S/C16H24O2/c1-11(2)8-14(17)10-13(4)15-7-6-12(3)9-16(15)18-5/h6-7,9-11,14,17H,8H2,1-5H3

InChI Key

IOGJHBAMFAYSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=CC(CC(C)C)O)C)OC

Origin of Product

United States

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